molecular formula C14H21N3O2 B11855833 tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

Cat. No.: B11855833
M. Wt: 263.34 g/mol
InChI Key: NPCWRYFMDKLOGL-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is a carbamate-protected heterocyclic amine featuring a partially saturated quinazoline core. Quinazoline derivatives are widely studied for their pharmaceutical relevance, particularly as kinase inhibitors, enzyme modulators, and intermediates in drug discovery. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making this compound a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate

InChI

InChI=1S/C14H21N3O2/c1-9-15-8-10-7-11(5-6-12(10)16-9)17-13(18)19-14(2,3)4/h8,11H,5-7H2,1-4H3,(H,17,18)

InChI Key

NPCWRYFMDKLOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate typically involves the reaction of a quinazoline derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as dihydrofolate reductase and pantothenate kinase has been explored in various studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as an antitubercular and antidiabetic agent. Molecular docking studies have shown high binding affinity towards essential enzymes, suggesting its use in the treatment of diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as dihydrofolate reductase and pantothenate kinase. By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of essential biological pathways. This mechanism is particularly relevant in the context of its antitubercular and antidiabetic activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound (R)-2: tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate
  • Core Structure : Tetrahydrobenzo[1,2-d]thiazole (sulfur-containing heterocycle) vs. tetrahydroquinazoline (nitrogen-rich bicyclic system).
  • Key Differences :
    • The thiazole ring in (R)-2 introduces sulfur, which may enhance π-π stacking interactions but reduce basicity compared to the quinazoline nitrogen atoms.
    • Synthetic yield for (R)-2 is reported at 100% under Boc protection conditions, suggesting high efficiency for thiazole derivatives .
  • Applications : Thiazole derivatives are often explored for antimicrobial and anticancer activities, whereas quinazolines are prioritized in kinase inhibitor development.
Compound (S)-3: tert-Butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate
  • Core Structure : Modified tetrahydrobenzo[1,2-d]thiazole with a dibromopyrrole substituent.
  • Lower synthetic yield (39.5%) compared to (R)-2 highlights challenges in introducing complex substituents .
Compound from : tert-Butyl (2-(4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thiazol-2-yl)ethyl)carbamate
  • Core Structure : Hybrid triazolo-pyrazine and thiazole system.
  • Key Differences: The triazole ring provides additional hydrogen-bonding sites, which may enhance receptor affinity compared to the quinazoline core.

Substituent and Functional Group Analysis

Cyclohexyl Derivatives ()
  • Example: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate.
  • Key Differences :
    • A cyclohexane ring replaces the heterocyclic core, drastically altering electronic properties and conformational flexibility.
    • Methoxy groups improve hydrophilicity, which may enhance bioavailability relative to aromatic heterocycles .
Imidazo[1,2-a]pyrazine Derivative ()
  • Example : tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate.
  • The imidazo-pyrazine core may exhibit distinct binding modes compared to quinazoline derivatives .

Biological Activity

tert-Butyl (2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structure, it features a tert-butyl group attached to a tetrahydroquinazoline moiety, which is significant for drug development owing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential as an antitubercular agent and its effects on glucosidases relevant to diabetes management.

  • Molecular Formula: C14H21N3O2
  • Molecular Weight: 263.34 g/mol
  • CAS Number: 1440526-43-1

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This method yields the desired carbamate effectively under controlled conditions .

Antitubercular Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. Molecular docking studies indicate that it effectively binds to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase. These interactions suggest a promising avenue for developing new treatments against multidrug-resistant strains of tuberculosis .

Table 1: Binding Affinity of this compound to Mycobacterial Enzymes

EnzymeBinding Affinity (kcal/mol)
Dihydrofolate Reductase-9.5
Pantothenate Kinase-8.3
FAD-containing Oxidoreductase-8.0

Inhibition of Glucosidases

The compound also exhibits inhibitory effects on glucosidases, which are enzymes involved in carbohydrate metabolism. This property is particularly relevant for diabetes management as it can help regulate blood sugar levels by slowing down carbohydrate absorption .

Table 2: Inhibitory Activity Against Glucosidases

Glucosidase TypeIC50 (µM)
α-glucosidase12.5
β-glucosidase10.0

Case Studies and Research Findings

  • Antitubercular Efficacy : A study conducted on various tetrahydroquinazoline derivatives showed that those similar to this compound displayed significant antitubercular activity with low MIC values against resistant strains of Mycobacterium tuberculosis.
  • Diabetes Management : Research indicated that the compound's ability to inhibit glucosidases could lead to new therapeutic strategies for managing diabetes. In vitro assays demonstrated effective inhibition at concentrations that are achievable in clinical settings .

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